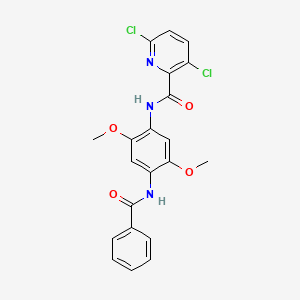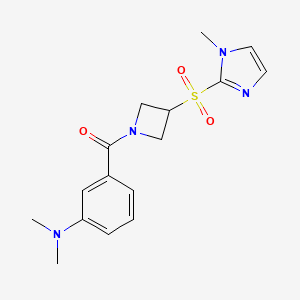![molecular formula C16H22N6 B2955430 4-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine CAS No. 2380096-60-4](/img/structure/B2955430.png)
4-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
4-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a neuroprotective and anti-neuroinflammatory agent. It has shown promising results in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells.
Pharmaceutical Research: It is being explored for its potential use in developing new drugs for treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases.
Biological Studies: The compound’s ability to interact with specific molecular targets makes it valuable for studying cellular pathways and mechanisms involved in inflammation and neuroprotection.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, which is crucial in reducing inflammation and promoting neuroprotection . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .
Comparación Con Compuestos Similares
Similar Compounds
4-(6-Amino-3-pyridyl)-1-Boc-piperazine: Used as an intermediate in organic synthesis.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Utilized in the development of targeted protein degradation agents.
Uniqueness
4-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine stands out due to its dual pyrimidine and piperazine structure, which contributes to its unique biological activities. Its ability to inhibit multiple pathways involved in neuroprotection and inflammation makes it a valuable compound for further research and potential therapeutic applications.
Propiedades
IUPAC Name |
4-tert-butyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-16(2,3)13-10-15(20-12-18-13)22-8-6-21(7-9-22)14-4-5-17-11-19-14/h4-5,10-12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUSACATWXLLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(3-chlorophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2955347.png)


![1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2955353.png)

![N-(cyanomethyl)-N-cyclopropyl-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2955358.png)



![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2955365.png)
![2-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2955366.png)
![3-(2-(2-isopropyl-5-methylphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2955367.png)


